z-Trp(boc)-oh.dcha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

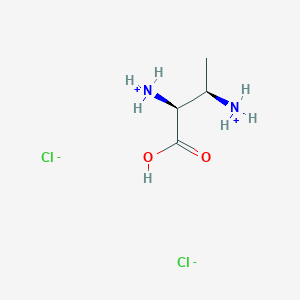

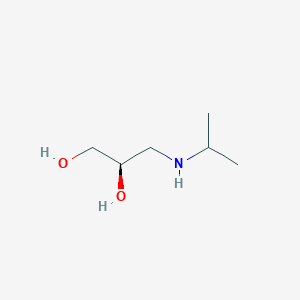

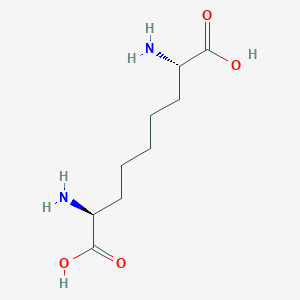

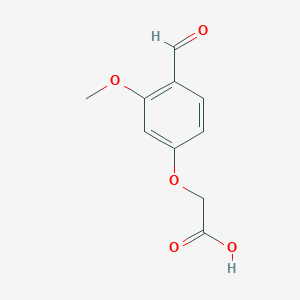

Z-Trp(Boc)-OH.DCHA is a compound used in proteomics research . It is also known as Nα-Z-N(in)-Boc-L-tryptophan (dicyclohexylammonium) salt .

Synthesis Analysis

The synthesis of Z-Trp(Boc)-OH.DCHA involves the reaction of L-tryptophan with a reagent such as di-tert-butyl dicarbonate (Boc2O) or benzyloxycarbonyl chloride (Cbz-Cl) to form the corresponding protected amino acid, N-Boc-L-tryptophan or N-Cbz-L-tryptophan . This protected amino acid is then reacted with methyl chloroformate (MeOCOCl) .Molecular Structure Analysis

The empirical formula of Z-Trp(Boc)-OH.DCHA is C24H26N2O6 · C12H23N . The molecular weight is 619.79 . The SMILES string representation is C1CCC(CC1)NC2CCCCC2.CC©©OC(=O)n3cc(CC@HOCc4ccccc4)C(O)=O)c5ccccc35 .Physical And Chemical Properties Analysis

Z-Trp(Boc)-OH.DCHA is a solid compound . It should be stored at room temperature .Applications De Recherche Scientifique

Peptide Synthesis and Purification

Z-Trp(boc)-oh.dcha, a protected form of tryptophan, is utilized in the field of peptide synthesis. A study by Wahlström & Undén (2009) highlighted a derivative, Fmoc-Trp(Boc-Nmbu)-OH, incorporated into peptide chains through solid-phase peptide synthesis (SPPS). This process involves acylation, hydrogenation, and cleaving with trifluoroacetic acid (TFA), ultimately resulting in peptides with enhanced solubility for better purification outcomes during High-Performance Liquid Chromatography (HPLC) (Wahlström & Undén, 2009).

Photocatalysis for Environmental Applications

Z-Trp(boc)-oh.dcha related compounds have been explored in photocatalysis, particularly for environmental remediation. The construction of heterostructures like Bi2O2CO3/Bi4O5Br2, functioning as direct Z-scheme photocatalysts, showcased enhanced photocatalytic activity. These structures are effective for applications like NOx removal, attributing their performance to improved charge separation efficiency and superior photocatalytic activity under certain conditions (Zhu et al., 2019). Similarly, the development of a BiFeO3-g-C3N4-WO3 Z-scheme heterojunction highlighted its success in photocatalysis, especially in hydrogen generation and pollutant degradation, under visible light irradiation (Ali et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Z-TRP-OME, suggests that if inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Relevant Papers The relevant papers retrieved do not provide additional information on Z-Trp(Boc)-OH.DCHA .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQVAJPBCWSLMH-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

z-Trp(boc)-oh.dcha | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)

![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)